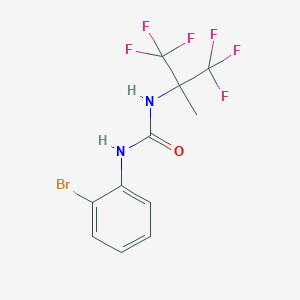
1-(2-Bromophenyl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl groups, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea typically involves the reaction of 2-bromoaniline with a trifluoromethyl-containing isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis typically produces amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-N’-[2,2,2-trifluoroethyl]urea
- N-(2-Bromophenyl)-N’-[1-methyl-1-(trifluoromethyl)ethyl]urea
- N-(2-Chlorophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea
Uniqueness
N-(2-Bromophenyl)-N’-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea is unique due to the presence of both bromine and multiple trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. These features may confer advantages in specific applications, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C11H9BrF6N2O |
|---|---|
Molecular Weight |
379.10 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C11H9BrF6N2O/c1-9(10(13,14)15,11(16,17)18)20-8(21)19-7-5-3-2-4-6(7)12/h2-5H,1H3,(H2,19,20,21) |
InChI Key |
YVFVJECDOOJHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















